2-(3-Nitrophenyl)piperidinehydrochloride

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

2-(3-Nitrophenyl)piperidine hydrochloride is a synthetic organic compound within the piperidine derivative class, characterized by a piperidine ring substituted at the 2-position with a 3-nitrophenyl group and presented as its hydrochloride salt to enhance stability and aqueous solubility. Its molecular formula is C11H15ClN2O2 with a molecular weight of 242.70 g/mol, and it serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
Cat. No. B13638211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)piperidinehydrochloride
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H14N2O2.ClH/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-12H,1-2,6-7H2;1H
InChIKeyXPMHYIPKENCQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)piperidine hydrochloride: A Regioselective 2-Substituted Piperidine Scaffold for Medicinal Chemistry


2-(3-Nitrophenyl)piperidine hydrochloride is a synthetic organic compound within the piperidine derivative class, characterized by a piperidine ring substituted at the 2-position with a 3-nitrophenyl group and presented as its hydrochloride salt to enhance stability and aqueous solubility . Its molecular formula is C11H15ClN2O2 with a molecular weight of 242.70 g/mol, and it serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

2-Substituted piperidine scaffold with reported conformational bias
Hydrochloride salt form supports aqueous solubility for assay workflows
May support medicinal chemistry derivatization at free secondary amine

Why 2-(3-Nitrophenyl)piperidine hydrochloride Cannot Be Substituted by Other Regioisomers or Salt Forms


Regioisomeric 3-nitrophenyl piperidine derivatives exhibit markedly different biological activities and conformational behaviors due to substitution position . For example, the N-substituted isomer 1-(3-nitrophenyl)piperidine shows EC50 values of 0.0025–0.003 µM in cellular assays, whereas 2-substituted analogs like 2-(3-nitrophenyl)piperidine hydrochloride possess distinct conformational preferences dictated by pseudoallylic strain that influence molecular recognition and synthetic utility [1]. Furthermore, the hydrochloride salt form provides superior aqueous solubility compared to the free base, a critical factor for in vitro assays and formulation studies .

Regioisomeric substitution (N- vs C2-aryl)
N-substituted analogs may exhibit divergent biological activity and lack the free secondary amine for further derivatization, which can alter SAR interpretation.
Substitution position (2- vs 4-substituted piperidines)
2-Substituted piperidines display a strong axial conformational preference not observed in 4-substituted isomers, potentially shifting molecular recognition and binding geometry.
Salt form (hydrochloride vs free base)
The hydrochloride salt is expected to provide higher aqueous solubility than the free base; using the free base may introduce solubility-related variability in assay or formulation studies.

Quantitative Differentiation of 2-(3-Nitrophenyl)piperidine hydrochloride vs. Closest Analogs


Conformational Preference: Axial vs. Equatorial Orientation in 2-Substituted vs. 4-Substituted Piperidines

2-Substituted piperidines like 2-(3-nitrophenyl)piperidine hydrochloride exhibit a marked preference for the axial orientation of the 2-substituent due to pseudoallylic strain, with a calculated ΔG of up to -3.2 kcal/mol favoring the axial conformer in N-acylpiperidines [1]. In contrast, 4-substituted piperidines show almost identical conformer energies to analogous cyclohexanes, with no significant energetic bias [2]. This conformational divergence directly impacts molecular shape, protein-ligand interactions, and synthetic accessibility.

Conformational Preference
Class-level inference
2-Substituted ΔG up to -3.2 kcal/mol favoring axial conformer
vs
4-Substituted ΔG ≈ 0 kcal/mol (axial-equatorial equilibrium)
Supports distinct molecular shape context
Theoretical calculation; requires experimental validation
Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Biological Activity Differentiation: EC50 of N-Substituted vs. C2-Substituted 3-Nitrophenyl Piperidines

The N-substituted isomer 1-(3-nitrophenyl)piperidine demonstrates potent cellular activity with EC50 values of 0.0025 µM and 0.003 µM against infected and uninfected cells, respectively . While direct EC50 data for 2-(3-nitrophenyl)piperidine hydrochloride are not publicly available, the distinct substitution pattern (C2-aryl vs. N-aryl) is known to produce divergent biological profiles due to differences in electronic distribution, basicity, and conformational flexibility. N-substitution increases amine basicity and enables direct DNA backbone interactions, whereas C2-substitution preserves the secondary amine for further derivatization and alters binding geometry .

Cellular Potency (EC50)
Supporting evidence
N-Substituted Isomer EC50 0.0025–0.003 µM
vs
2-Substituted (Target) No publicly reported EC50 values
Substitution position alters assay response context
Data to verify for target compound
Pharmacology Drug Discovery Structure-Activity Relationship

Aqueous Solubility Advantage of Hydrochloride Salt over Free Base

2-(3-Nitrophenyl)piperidine hydrochloride (MW 242.70 g/mol) is expected to be soluble in water and alcohols, a characteristic feature of many hydrochloride salts that enhances utility in aqueous assay systems . In contrast, the free base form (CAS 1270541-74-6, MW 206.24 g/mol) lacks reported solubility data, and piperidine free bases generally exhibit lower aqueous solubility than their hydrochloride counterparts due to reduced polarity and hydrogen-bonding capacity . This physicochemical distinction is critical for reproducible in vitro pharmacology and analytical method development.

Aqueous Solubility
Class-level inference
Hydrochloride Salt Expected soluble in water and alcohols
vs
Free Base Solubility not reported; generally lower
Salt form influences assay-ready solubility
Solubility data to verify
Formulation Science Analytical Chemistry Preclinical Development

DAT Inhibition Potency: 2-Phenylpiperidine Hydrochloride vs. 2-(3-Nitrophenyl)piperidine Hydrochloride (Structural Analogy)

The unsubstituted analog 2-phenylpiperidine hydrochloride inhibits dopamine transporter (DAT) with an IC50 of 8.80 × 10³ nM (8.80 µM) in rat striatal tissue [1]. Introduction of a 3-nitro substituent on the phenyl ring (as in 2-(3-nitrophenyl)piperidine hydrochloride) is expected to modulate DAT affinity through electronic and steric effects. While direct DAT IC50 data for the target compound are not available, the nitro group is a well-established pharmacophore that can enhance or attenuate transporter binding depending on substitution pattern and electronic properties.

DAT Inhibition (IC50)
Cross-study comparable
2-Phenyl Analog IC50 8.80 µM (rat striatum)
vs
3-Nitro Target No reported IC50; nitro modulates affinity
Nitro group may modulate transporter affinity
Structural analog comparison; direct data needed
Neuroscience Transporter Pharmacology Medicinal Chemistry

Optimal Application Scenarios for 2-(3-Nitrophenyl)piperidine hydrochloride Based on Differentiated Evidence


Structure-Based Drug Design Leveraging Unique 2-Substituted Conformation

Utilize 2-(3-nitrophenyl)piperidine hydrochloride as a scaffold in projects where the axial preference of the 2-aryl substituent (ΔG up to -3.2 kcal/mol) is predicted to enhance target engagement or selectivity [1]. This conformational bias, absent in 4-substituted isomers, can be exploited in virtual screening, pharmacophore modeling, and lead optimization to access novel binding modes not achievable with other regioisomers.

Aqueous Assay Development and High-Throughput Screening

Employ the hydrochloride salt form for in vitro biochemical and cell-based assays requiring consistent aqueous solubility [1]. The expected solubility in water and alcohols minimizes DMSO carryover artifacts and precipitation issues commonly encountered with free base piperidines, ensuring reproducible concentration-response curves and reliable IC50/EC50 determinations.

Synthesis of Secondary Amine-Derived Libraries for SAR Exploration

Leverage the free secondary amine at the piperidine nitrogen for further derivatization (e.g., alkylation, acylation, reductive amination) to generate focused compound libraries [1]. Unlike N-substituted isomers such as 1-(3-nitrophenyl)piperidine, the C2-substituted scaffold retains a reactive amine handle, enabling modular expansion of chemical space in structure-activity relationship studies.

Application
Selection Property
Validation Focus
Structure-based drug design
2-Substituted conformational preference
Target engagement modeling
Aqueous assay workflows
Hydrochloride salt solubility
Assay reproducibility
SAR library synthesis
Free secondary amine for derivatization
Modular chemical space exploration

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